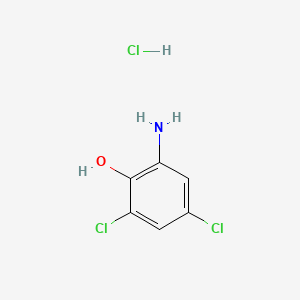
2-Amino-4,6-dichlorophenol hydrochloride
Cat. No. B3334294
M. Wt: 214.5 g/mol
InChI Key: KERIIOGUYVYCCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04046771
Procedure details


178 parts of 45% strength sodium hydroxide solution are added dropwise to a suspension of 460 parts of 93% strength 4,6-dichloro-2-aminophenol hydrochloride in 1,500 parts by volume of dichlorobenzene mixture at 110° to 120°, under a nitrogen atmosphere, 30 parts of boric acid and 276 parts of 3-hydroxy-benzoic acid are added to the resulting clear solution and the water is removed from the system by means of a water separator (about 10 hours). The hot reaction solution is then poured into about 2,500 parts by volume of n-butanol, the hot solution is clarified with fuller's earth and after cooling and, if necessary, further concentrating, about 280 to 290 parts of 2-(3'-hydroxyphenyl) 5,7-dichlorobenzoxazole are obtained, which can be purified further by recrystallisation from chlorobenzene (melting point 233° to 234°). Molecular weight, calculated and confirmed by mass spectrometry at m/e = 280.

[Compound]
Name
460
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
[OH-].[Na+].Cl.[Cl:4][C:5]1[CH:10]=[C:9]([Cl:11])[C:8]([OH:12])=[C:7]([NH2:13])[CH:6]=1.B(O)(O)O.[OH:18][C:19]1[CH:20]=[C:21]([CH:25]=[CH:26][CH:27]=1)[C:22](O)=O>C1C=C(Cl)C(Cl)=CC=1>[OH:18][C:19]1[CH:20]=[C:21]([C:22]2[O:12][C:8]3[C:9]([Cl:11])=[CH:10][C:5]([Cl:4])=[CH:6][C:7]=3[N:13]=2)[CH:25]=[CH:26][CH:27]=1 |f:0.1,2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
[Compound]
|
Name
|
460
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.ClC1=CC(=C(C(=C1)Cl)O)N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=C(C(=C1)Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
B(O)(O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC=1C=C(C(=O)O)C=CC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the water is removed from the system by means of a water separator (about 10 hours)
|
|
Duration
|
10 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The hot reaction solution is then poured into about 2,500 parts by volume of n-butanol
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
after cooling
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC=1C=C(C=CC1)C=1OC2=C(N1)C=C(C=C2Cl)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
